(-)-(14α)-Dihydrovinpocetine-d5 (-)-(14α)-Dihydrovinpocetine-d5
Brand Name: Vulcanchem
CAS No.: 57327-92-1
VCID: VC0127593
InChI: InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,18,20H,3-4,7,10-14H2,1-2H3/t18-,20-,22+/m1/s1
SMILES: CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC
Molecular Formula: C22H28N2O2
Molecular Weight: 352.5 g/mol

(-)-(14α)-Dihydrovinpocetine-d5

CAS No.: 57327-92-1

Reference Standards

VCID: VC0127593

Molecular Formula: C22H28N2O2

Molecular Weight: 352.5 g/mol

(-)-(14α)-Dihydrovinpocetine-d5 - 57327-92-1

CAS No. 57327-92-1
Product Name (-)-(14α)-Dihydrovinpocetine-d5
Molecular Formula C22H28N2O2
Molecular Weight 352.5 g/mol
IUPAC Name ethyl (15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Standard InChI InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,18,20H,3-4,7,10-14H2,1-2H3/t18-,20-,22+/m1/s1
Standard InChIKey UJAQRLRRCXIJFW-UZKOGDIHSA-N
Isomeric SMILES CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@H](C2)C(=O)OCC
SMILES CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC
Canonical SMILES CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC
Synonyms (-)-Dihydroapovincaminic Acid Ethyl Ester-d5; (12R,13aS,13bS)-13a-Ethyl-2,3,5,6,12,13,13a,13b-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic Acid Ethyl Ester-d5; (3α,14α,16α)-14,15-dihydroeburnamenine-14-carboxylic Acid
PubChem Compound 11035568
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator